molecular formula C26H25FN4O3 B11256297 Ethyl 3-(4-{3-[(4-fluorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate

Ethyl 3-(4-{3-[(4-fluorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate

Cat. No.: B11256297
M. Wt: 460.5 g/mol
InChI Key: PUCDKMARMYCWSA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-{3-[(4-fluorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate is a complex organic compound that features a unique structure combining an imidazopyridine core with a fluorophenyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-{3-[(4-fluorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-{3-[(4-fluorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Ethyl 3-(4-{3-[(4-fluorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

    Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.

    Industry: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-{3-[(4-fluorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazopyridine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluorophenyl group enhances binding affinity and specificity, while the benzoate ester improves the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-{3-[(4-chlorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate
  • Ethyl 3-(4-{3-[(4-bromophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate
  • Ethyl 3-(4-{3-[(4-methylphenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate

Uniqueness

Ethyl 3-(4-{3-[(4-fluorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances binding affinity to specific targets. This makes it particularly valuable in medicinal chemistry for developing highly selective drugs.

Properties

Molecular Formula

C26H25FN4O3

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 3-[4-[3-[(4-fluorophenyl)methyl]imidazo[4,5-b]pyridin-2-yl]butanoylamino]benzoate

InChI

InChI=1S/C26H25FN4O3/c1-2-34-26(33)19-6-3-7-21(16-19)29-24(32)10-4-9-23-30-22-8-5-15-28-25(22)31(23)17-18-11-13-20(27)14-12-18/h3,5-8,11-16H,2,4,9-10,17H2,1H3,(H,29,32)

InChI Key

PUCDKMARMYCWSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=NC3=C(N2CC4=CC=C(C=C4)F)N=CC=C3

Origin of Product

United States

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